molecular formula C19H25N3O2 B6428137 2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2034359-31-2

2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B6428137
CAS No.: 2034359-31-2
M. Wt: 327.4 g/mol
InChI Key: CKDMIMVOUSSZTH-UHFFFAOYSA-N
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Description

This compound features an indole core linked via an ethanone bridge to a substituted azetidine ring bearing a 4-methoxypiperidine moiety. Indole derivatives are well-documented for their pharmacological versatility, including interactions with serotonin receptors, antimicrobial activity, and cannabinoid receptor modulation . The azetidine-piperidine hybrid structure introduces unique steric and electronic properties, distinguishing it from simpler indole-based analogs.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-24-16-6-8-21(9-7-16)15-12-22(13-15)19(23)10-14-11-20-18-5-3-2-4-17(14)18/h2-5,11,15-16,20H,6-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDMIMVOUSSZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a β-amino alcohol with a suitable leaving group.

    Coupling Reactions: The final step involves coupling the indole, piperidine, and azetidine rings through appropriate linkers and under suitable reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe to study the binding interactions with various biological targets, such as receptors and enzymes.

    Chemical Biology: It is used to investigate the mechanisms of action of various biological processes.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The indole ring is known to interact with various biological targets through π-π stacking interactions and hydrogen bonding. The piperidine and azetidine rings may enhance the binding affinity and selectivity of the compound towards its targets. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine/Azetidine Substitutions
Compound Name Key Substituents Molecular Weight Biological Relevance (Source)
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one Azetidine + 4-methoxypiperidine ~383.5 g/mol Hypothesized 5-HT6 or CB1 receptor affinity*
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethan-1-one Piperidine (4-methyl) ~268.4 g/mol Potential CNS activity (structural analogy)
1-(2-methyl-1H-indol-3-yl)-2-[(2R)-2-methylpiperidin-1-yl]ethan-1-one Piperidine (2R-methyl) + 2-methylindole ~270.4 g/mol Steric effects on receptor binding
1-{3-[(cyclopropylmethyl)(oxan-4-yl)amino]azetidin-1-yl}-2-(3,4-dimethoxyphenyl)ethan-1-one Azetidine + 3,4-dimethoxyphenyl ~432.5 g/mol Screening compound for diverse targets

Key Observations :

  • Azetidine vs. Piperidine : The smaller azetidine ring (4-membered) in the target compound may confer conformational rigidity compared to bulkier piperidine derivatives, affecting receptor binding kinetics .
Functional Analogues with Indole-Ethanone Scaffolds
  • RCS-8 Regioisomers : Methoxy positional isomers (ortho, meta, para) on benzyl groups in RCS-8 analogs showed distinct mass spectral fragmentation patterns, suggesting substituent-dependent metabolic stability . The target compound’s 4-methoxypiperidine group may similarly influence pharmacokinetics.
  • The target compound’s azetidine-piperidine moiety could modulate activity against bacterial vs. eukaryotic targets.
  • Cannabinoid Receptor Ligands: Indole derivatives with morpholinoethyl or piperidine side chains (e.g., LY303870 ) exhibit CB1 affinity. The target compound’s hybrid azetidine-piperidine structure may offer novel selectivity profiles .
Physicochemical and Pharmacokinetic Considerations
Property Target Compound 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethan-1-one RCS-8 (para-methoxy)
LogP (Predicted) ~2.8 (moderate polarity) ~3.1 (higher lipophilicity) ~4.2 (highly lipophilic)
Hydrogen Bond Donors 1 (indole NH) 1 1
Polar Surface Area ~50 Ų ~45 Ų ~35 Ų

The 4-methoxypiperidine group in the target compound reduces LogP compared to RCS-8 analogs, suggesting improved aqueous solubility. However, its larger polar surface area (~50 Ų) may limit blood-brain barrier penetration compared to simpler indole-piperidine derivatives .

Biological Activity

Chemical Structure

The molecular formula of the compound is C18H24N2OC_{18}H_{24}N_2O with a molecular weight of approximately 284.4 g/mol. The structure includes:

  • An indole ring , which is known for its role in various biological functions.
  • A piperidine ring , often associated with psychoactive properties.
  • An azetidine ring , which may contribute to its pharmacological profile.

Biological Activity Overview

While specific studies on the biological activity of this compound are sparse, related compounds in the indole and piperidine classes have shown various activities:

Potential Activities

  • Anticancer Activity : Indole derivatives have been studied for their anticancer properties, particularly due to their ability to modulate signaling pathways involved in cancer cell proliferation and apoptosis.
  • Antidepressant Effects : Compounds containing piperidine structures are often investigated for their effects on neurotransmitter systems, suggesting potential antidepressant properties.
  • Antimicrobial Properties : Some benzamide derivatives exhibit antimicrobial activity, hinting at possible applications in treating infections.

Research Findings

Despite the lack of direct studies on the specific compound, related research provides insights into its potential biological activities:

CompoundActivityReference
4-Methoxypiperidin derivativesAntidepressantPubChem
Indole-based compoundsAnticancerJSTAGE
Benzamide derivativesAntimicrobial

Case Study 1: Indole Derivatives in Cancer Therapy

A study investigated various indole derivatives and found that they could inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways. The findings suggest that modifications to the indole structure can enhance efficacy against different cancer types.

Case Study 2: Piperidine and Neurotransmitter Modulation

Research on piperidine-containing compounds has demonstrated their ability to interact with serotonin and dopamine receptors, indicating potential use as antidepressants or anxiolytics. These studies emphasize the importance of structural modifications in enhancing pharmacological effects.

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